Methylprednisolonhemisuccinat
Übersicht
Beschreibung
Methylprednisolon-hemisuccinat ist ein wasserlöslicher Ester von Methylprednisolon, einem synthetischen Kortikosteroid mit potenten entzündungshemmenden und immunsuppressiven Eigenschaften . Es wird häufig zur Behandlung von schweren allergischen Reaktionen, Hauterkrankungen, hormonellen Störungen, Magen-Darm-Erkrankungen, hämatologischen Störungen, neoplastischen Erkrankungen, Erkrankungen des Nervensystems, Augenkrankheiten, Nierenerkrankungen, Atemwegserkrankungen und rheumatischen Erkrankungen eingesetzt .
Wissenschaftliche Forschungsanwendungen
Methylprednisolon-hemisuccinat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Es wird hinsichtlich seiner Auswirkungen auf zelluläre Prozesse untersucht, einschließlich Entzündungs- und Immunantwortmodulation.
Wirkmechanismus
Methylprednisolon-hemisuccinat entfaltet seine Wirkung, indem es an spezifische intrazelluläre Glukokortikoidrezeptoren bindet. Nach der Bindung transloziert der Rezeptor-Ligand-Komplex in den Zellkern, wo er die Genexpression beeinflusst. Diese Modulation der Genexpression führt zu einer Vielzahl von physiologischen Effekten, darunter die Unterdrückung von Entzündungen und Immunreaktionen . Zu den molekularen Zielstrukturen gehören verschiedene Zytokine, Enzyme und andere Proteine, die am Entzündungsprozess beteiligt sind .
Wirkmechanismus
Target of Action
Methylprednisolone hemisuccinate is a synthetic glucocorticoid . Its primary targets are the glucocorticoid receptors located in almost all cells of the body . These receptors play a crucial role in regulating the immune response and inflammation .
Mode of Action
Methylprednisolone hemisuccinate, like other glucocorticoids, exerts its effects by binding to the glucocorticoid receptor . This binding results in the formation of a glucocorticoid-receptor complex, which can then translocate to the nucleus and regulate the transcriptional activity of target genes . This interaction leads to changes in gene expression, resulting in a wide array of physiological effects .
Biochemical Pathways
The binding of methylprednisolone hemisuccinate to the glucocorticoid receptor influences several biochemical pathways. It modulates carbohydrate, protein, and lipid metabolism, and maintains fluid and electrolyte homeostasis . Moreover, it affects cardiovascular, immunologic, musculoskeletal, endocrine, and neurologic physiology .
Pharmacokinetics
Methylprednisolone hemisuccinate exhibits linear pharmacokinetics and shows no dose dependency . It is primarily metabolized in the liver, with some metabolism occurring in the kidneys and tissues . The elimination half-life of methylprednisolone is between 1.8 and 2.6 hours , and it is primarily excreted in the urine .
Result of Action
The molecular and cellular effects of methylprednisolone hemisuccinate’s action are vast due to its wide distribution of glucocorticoid receptors. It primarily suppresses the immune system’s response and decreases inflammation . This makes it effective in treating a variety of conditions, including severe allergic reactions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, hematological disorders, neoplastic diseases, nervous system conditions, ophthalmic diseases, renal diseases, respiratory diseases, and rheumatic disorders .
Action Environment
The action, efficacy, and stability of methylprednisolone hemisuccinate can be influenced by various environmental factors. For instance, the method of administration (oral, intramuscular, intra-articular, intravenous) can affect its bioavailability . Additionally, factors such as the patient’s age, liver function, and presence of other diseases can influence the drug’s metabolism and excretion . It’s also worth noting that the drug’s efficacy can be affected by the patient’s individual response, which can be influenced by genetic factors .
Biochemische Analyse
Biochemical Properties
Methylprednisolone Hemisuccinate is a synthetic glucocorticoid, primarily prescribed for its anti-inflammatory and immunosuppressive effects . It interacts with glucocorticoid receptors in the cytoplasm of cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the expression of various genes involved in inflammatory responses .
Cellular Effects
Methylprednisolone Hemisuccinate exerts its effects on various types of cells, influencing cell function. It suppresses virtually every component of the inflammatory process, inhibits the synthesis of interleukins and numerous other proinflammatory cytokines, suppresses cell-mediated immunity, reduces complement synthesis, and decreases production and activity of leukocytes .
Molecular Mechanism
The molecular mechanism of action of Methylprednisolone Hemisuccinate involves binding to the glucocorticoid receptor, leading to changes in gene expression. It acts as a glucocorticoid receptor agonist, with a higher affinity to glucocorticoid receptors than to mineralocorticoid receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, Methylprednisolone Hemisuccinate is rapidly and completely hydrolyzed to methylprednisolone with a half-life of 10 minutes . It undergoes rapid and reversible metabolism with methylprednisone .
Dosage Effects in Animal Models
In animal models, the effects of Methylprednisolone Hemisuccinate can vary with different dosages. For instance, in rabbits, the bioavailability of methylprednisolone (the active moiety) from its hydrosoluble ester, methylprednisolone sodium succinate, is only 50% after intravenous administration .
Metabolic Pathways
Methylprednisolone Hemisuccinate is involved in several metabolic pathways. It is primarily metabolized in the liver, kidney, and tissues via the CYP3A4 enzyme . The metabolic pathways differing between the two groups over time included galactose metabolism, glucose and gluconeogenesis, N-glycan metabolism, and prostaglandin formation from arachidonate .
Transport and Distribution
Methylprednisolone Hemisuccinate is transported and distributed within cells and tissues. It is primarily metabolized in the liver, but also in the kidney and tissues .
Subcellular Localization
The subcellular localization of Methylprednisolone Hemisuccinate is primarily in the cytoplasm, where it binds to glucocorticoid receptors. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the expression of various genes .
Vorbereitungsmethoden
Methylprednisolon-hemisuccinat wird durch eine Veresterungsreaktion zwischen Bernsteinsäureanhydrid und Methylprednisolon in Gegenwart eines alkalischen Katalysators synthetisiert . Die Reaktion beinhaltet typischerweise das Auflösen von Bernsteinsäureanhydrid in einem aprotischen Lösungsmittel, das Hinzufügen von Methylprednisolon und anschließendem Einbringen eines alkalischen Katalysators wie Triethylamin. Die Reaktion wird bei einer kontrollierten Temperatur durchgeführt, gefolgt von Reinigungsschritten, um das Endprodukt mit hoher Ausbeute und Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Methylprednisolon-hemisuccinat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können es wieder in seine Stammverbindung Methylprednisolon umwandeln.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.
Vergleich Mit ähnlichen Verbindungen
Methylprednisolon-hemisuccinat ähnelt anderen Kortikosteroiden wie Prednisolon und Dexamethason. Es hat jedoch einzigartige Eigenschaften, die es einzigartig machen:
Methylprednisolon: Während beide Verbindungen ähnliche entzündungshemmende Wirkungen haben, ist Methylprednisolon-hemisuccinat wasserlöslicher, was es für die intravenöse Verabreichung geeignet macht.
Zu ähnlichen Verbindungen gehören Methylprednisolon-Natriumsuccinat, Prednisolon und Dexamethason .
Biologische Aktivität
Methylprednisolone hemisuccinate (MPHS) is a water-soluble corticosteroid that plays a significant role in anti-inflammatory therapy across various medical conditions. This article delves into its biological activity, mechanisms, clinical implications, and relevant research findings.
Overview of Methylprednisolone Hemisuccinate
Methylprednisolone hemisuccinate is an ester derivative of methylprednisolone, primarily used for its potent anti-inflammatory and immunosuppressive properties. It is commonly administered in acute settings such as severe allergic reactions, dermatologic diseases, and various inflammatory conditions.
Chemical Structure and Properties:
- Molecular Formula: C22H30O6
- Molecular Weight: 390.47 g/mol
- Solubility: Highly soluble in water, facilitating intravenous administration.
The biological activity of MPHS is largely attributed to its ability to modulate the immune response and reduce inflammation. It achieves this through several mechanisms:
- Glucocorticoid Receptor Activation: MPHS binds to glucocorticoid receptors in target tissues, leading to the transcription of anti-inflammatory proteins while suppressing pro-inflammatory mediators.
- Inhibition of Cytokine Production: It reduces the synthesis of cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), which are pivotal in the inflammatory response.
- Cell Cycle Modulation: MPHS affects the proliferation and differentiation of immune cells, particularly lymphocytes, by altering cell cycle dynamics.
Clinical Applications
Methylprednisolone hemisuccinate is utilized in various clinical scenarios:
- Severe Allergic Reactions: Rapid intervention in anaphylaxis or severe hypersensitivity reactions.
- Respiratory Diseases: Management of conditions like asthma exacerbations and chronic obstructive pulmonary disease (COPD).
- Autoimmune Disorders: Treatment of systemic lupus erythematosus (SLE) and rheumatoid arthritis.
- Post-transplantation Management: Used to prevent graft rejection in organ transplant recipients.
1. Efficacy in Severe Sepsis
A retrospective analysis examined the effects of high-dose methylprednisolone sodium succinate on patients with severe sepsis. The study involved 382 patients who received either high-dose MPHS or a placebo. The findings indicated that while there was no significant difference in hemodynamic variables between groups, patients treated with MPHS exhibited significantly increased blood urea nitrogen and bilirubin levels, suggesting potential renal and hepatic stress associated with high-dose steroid therapy .
2. Pharmacokinetics in Liver Transplant Patients
A study focused on two liver transplant recipients receiving MPHS for acute rejection episodes. The pharmacokinetic profile revealed that less than 0.2% of the administered dose was excreted unchanged in bile, indicating extensive metabolism. The ratio of metabolites to MPHS was significantly lower than that observed in patients with normal liver function, highlighting the impact of liver impairment on drug metabolism .
Comparative Analysis with Other Corticosteroids
Property | Methylprednisolone Hemisuccinate | Dexamethasone | Prednisone |
---|---|---|---|
Solubility | Water-soluble | Water-soluble | Poorly soluble |
Onset of Action | Rapid (IV administration) | Rapid (IV/PO) | Moderate (PO) |
Duration of Action | Short to intermediate | Long | Intermediate |
Common Indications | Inflammatory conditions | Anti-inflammatory | Immunosuppressive |
Adverse Effects
While generally well-tolerated, MPHS can lead to several adverse effects, particularly at high doses:
- Increased risk of infection due to immunosuppression.
- Metabolic disturbances such as hyperglycemia.
- Gastrointestinal complications including peptic ulcers.
Eigenschaften
IUPAC Name |
4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBXEJJVJRTNOW-XYMSELFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2375-03-3 (mono-hydrochloride salt) | |
Record name | Methylprednisolone Hemisuccinate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80183466 | |
Record name | 6-Methylprednisolone hemisuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2921-57-5 | |
Record name | Methylprednisolone succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2921-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylprednisolone Hemisuccinate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylprednisolone hemisuccinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-Methylprednisolone hemisuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11β,17,21-trihydroxy-6α-methylpregna-1,4-diene-3,20-dione 21-(hydrogen succinate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.968 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLPREDNISOLONE HEMISUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GMR90S4KN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.